molecular formula C15H22N4O2S B6978547 N-[2-(5-methylimidazo[1,2-a]pyridin-2-yl)ethyl]piperidine-1-sulfonamide

N-[2-(5-methylimidazo[1,2-a]pyridin-2-yl)ethyl]piperidine-1-sulfonamide

Cat. No.: B6978547
M. Wt: 322.4 g/mol
InChI Key: BLJMRDOCZOPMSU-UHFFFAOYSA-N
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Description

N-[2-(5-methylimidazo[1,2-a]pyridin-2-yl)ethyl]piperidine-1-sulfonamide is an organic compound belonging to the class of imidazopyridines These compounds are characterized by an imidazole ring fused to a pyridine ring, which imparts unique chemical and biological properties

Properties

IUPAC Name

N-[2-(5-methylimidazo[1,2-a]pyridin-2-yl)ethyl]piperidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2S/c1-13-6-5-7-15-17-14(12-19(13)15)8-9-16-22(20,21)18-10-3-2-4-11-18/h5-7,12,16H,2-4,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLJMRDOCZOPMSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=CN12)CCNS(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methylimidazo[1,2-a]pyridin-2-yl)ethyl]piperidine-1-sulfonamide typically involves the condensation of 2-aminopyridine derivatives with α-bromoketones under microwave irradiation . This method is preferred due to its efficiency, high yield, and environmentally benign nature. The reaction is carried out in the absence of solvents and catalysts, making it a green chemistry approach .

Industrial Production Methods

Industrial production of this compound may involve large-scale microwave-assisted synthesis, utilizing continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, microwave power, and reaction time, are optimized to achieve maximum efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methylimidazo[1,2-a]pyridin-2-yl)ethyl]piperidine-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-[2-(5-methylimidazo[1,2-a]pyridin-2-yl)ethyl]piperidine-1-sulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(5-methylimidazo[1,2-a]pyridin-2-yl)ethyl]piperidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to therapeutic effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-methylimidazo[1,2-a]pyridin-2-yl)ethyl]piperidine-1-sulfonamide is unique due to its specific substitution pattern and the presence of the piperidine-1-sulfonamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.

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